molecular formula C30H36O4 B12560594 4-(Decyloxy)phenyl 4-(benzyloxy)benzoate CAS No. 148731-19-5

4-(Decyloxy)phenyl 4-(benzyloxy)benzoate

Cat. No.: B12560594
CAS No.: 148731-19-5
M. Wt: 460.6 g/mol
InChI Key: XGAGJTKZANWSFV-UHFFFAOYSA-N
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Description

4-(Decyloxy)phenyl 4-(benzyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a decyloxy group attached to a phenyl ring and a benzyloxy group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decyloxy)phenyl 4-(benzyloxy)benzoate typically involves the esterification of 4-(decyloxy)benzoic acid with 4-(benzyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of esterification and the use of efficient catalysts and solvents are likely employed. Industrial processes may also involve continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)phenyl 4-(benzyloxy)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The phenyl rings can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (e.g., Br₂/FeBr₃).

Major Products

    Hydrolysis: Yields 4-(decyloxy)benzoic acid and 4-(benzyloxy)phenol.

    Oxidation: Can produce quinones or other oxidized aromatic compounds.

    Substitution: Results in various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

4-(Decyloxy)phenyl 4-(benzyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Decyloxy)phenyl 4-(benzyloxy)benzoate in chemical reactions involves the typical behavior of ester compounds. The ester bond can be cleaved by nucleophilic attack, leading to hydrolysis. In oxidation reactions, the aromatic rings can undergo electron transfer processes, resulting in the formation of oxidized products. The specific molecular targets and pathways depend on the type of reaction and the conditions employed.

Comparison with Similar Compounds

Similar Compounds

    4-(Decyloxy)benzoic acid: Shares the decyloxy group but lacks the benzyloxy moiety.

    4-(Benzyloxy)phenol: Contains the benzyloxy group but lacks the ester linkage.

    4-(Dodecyloxy)benzoate: Similar ester structure with a longer alkyl chain.

Uniqueness

4-(Decyloxy)phenyl 4-(benzyloxy)benzoate is unique due to the combination of the decyloxy and benzyloxy groups, which impart specific physical and chemical properties

Properties

CAS No.

148731-19-5

Molecular Formula

C30H36O4

Molecular Weight

460.6 g/mol

IUPAC Name

(4-decoxyphenyl) 4-phenylmethoxybenzoate

InChI

InChI=1S/C30H36O4/c1-2-3-4-5-6-7-8-12-23-32-27-19-21-29(22-20-27)34-30(31)26-15-17-28(18-16-26)33-24-25-13-10-9-11-14-25/h9-11,13-22H,2-8,12,23-24H2,1H3

InChI Key

XGAGJTKZANWSFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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